molecular formula C18H24N2O3 B11385268 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11385268
M. Wt: 316.4 g/mol
InChI Key: MEYTYLQTXCAFJW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that combines a furan ring, a dimethylamino group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-yl ethylamine, followed by the introduction of the dimethylamino group and the dimethylphenoxy group through various chemical reactions. Common reagents used in these reactions include dimethylamine, acetic anhydride, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the dimethylamino group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of furan-2-carboxylic acid derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the furan ring may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide dihydrochloride
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the furan ring and the dimethylamino group distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H24N2O3/c1-13-7-8-15(10-14(13)2)23-12-18(21)19-11-16(20(3)4)17-6-5-9-22-17/h5-10,16H,11-12H2,1-4H3,(H,19,21)

InChI Key

MEYTYLQTXCAFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C)C

Origin of Product

United States

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